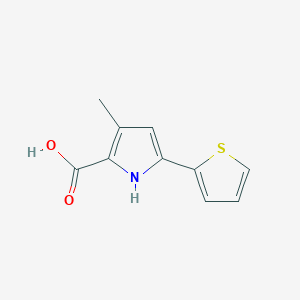

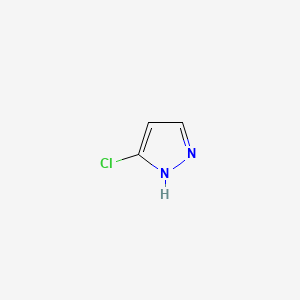

3-甲基-5-(噻吩-2-基)-1H-吡咯-2-羧酸

货号 B2414503

CAS 编号:

2090492-89-8

分子量: 207.25

InChI 键: MFZBJIYVSNNIBX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene derivatives have been prepared from enaminones via reactions with different nucleophiles and electrophiles . For example, heating enaminone in acetic acid and in the presence of ammonium acetate can lead to the formation of certain thiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using techniques such as 1H NMR and mass spectrometry .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

电致变色器件应用

- Variş 等人 (2006) 的一项研究探讨了与 3-甲基-5-(噻吩-2-基)-1H-吡咯-2-羧酸相关的异构体在电致变色器件用可溶导电聚合物开发中的应用。这些聚合物显示出在该类器件中使用的有希望的性能 (Variş 等人,2006)。

聚合物合成和表征

- 对相关分子的聚合和表征的研究提供了 3-甲基-5-(噻吩-2-基)-1H-吡咯-2-羧酸在聚合物科学中的潜在用途的见解。该研究重点关注这些聚合物的电化学聚合和后续表征 (Klyba 等人,2019)。

抗菌应用

- 已经研究了相关化合物的衍生物的抗菌性能,表明 3-甲基-5-(噻吩-2-基)-1H-吡咯-2-羧酸具有潜在的抗菌应用。这包括使用吡咯衍生物研究新型抗菌剂 (Hublikar 等人,2019)。

有机化学和反应性

- 已经对类似化合物在钯催化的直接芳基化中的反应性进行了研究,这可以为 3-甲基-5-(噻吩-2-基)-1H-吡咯-2-羧酸在有机合成中的化学行为和潜在应用提供信息 (Smari 等人,2015)。

太阳能电池应用

- Walker 等人 (2011) 的一项涉及相关化合物 DPP(TBFu)2 的研究突出了其在大体异质结太阳能电池中的应用。这表明 3-甲基-5-(噻吩-2-基)-1H-吡咯-2-羧酸在可再生能源和太阳能电池技术领域具有潜在应用 (Walker 等人,2011)。

作用机制

未来方向

属性

IUPAC Name |

3-methyl-5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-5-7(8-3-2-4-14-8)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZBJIYVSNNIBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![6-[5-[2-(2-Chlorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2414424.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)